molecular formula C16H14FN3OS2 B2415167 (4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone CAS No. 897480-84-1

(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone

Cat. No. B2415167
CAS RN: 897480-84-1
M. Wt: 347.43
InChI Key: YDVISZCVKXRUNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains several functional groups including a fluorobenzo[d]thiazol-2-yl group, a piperazin-1-yl group, and a thiophen-2-yl group. These groups are common in many pharmaceuticals and biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name and includes a fluorobenzo[d]thiazol-2-yl group attached to a piperazine ring, which is further attached to a thiophen-2-yl group. The exact structure would need to be confirmed using techniques such as NMR and mass spectrometry .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. Piperazine rings can participate in various reactions including alkylation, acylation, and substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. These properties could include solubility, melting point, and stability, which can be determined using various analytical techniques .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

  • Synthesis Methods : Compounds similar to (4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone have been synthesized using various chemical reactions, demonstrating the versatility and adaptability of these compounds in chemical synthesis (Benaka Prasad et al., 2018).
  • Structural Characterization : Detailed structural characterization through techniques like IR, NMR, and X-ray diffraction studies provides insights into the molecular configuration and stability of these compounds (Shahana & Yardily, 2020).

Biological Activities

  • Anti-mycobacterial Properties : Some derivatives of benzo[d]thiazol-2-yl(piperazin-1-yl)methanones have been identified as new anti-mycobacterial chemotypes, showing potential in combating tuberculosis (Pancholia et al., 2016).
  • Antimicrobial Activity : Various synthesized derivatives have shown moderate to good antimicrobial activity, indicating their potential use in developing new antimicrobial agents (Mhaske et al., 2014).

Material Science Applications

  • Corrosion Inhibition : Certain compounds with similar structures have been studied for their corrosion inhibition properties, demonstrating their potential use in protecting metals in acidic environments (Singaravelu et al., 2022).

Pharmaceutical Research

  • Antitumor Activity : Compounds with structural similarities have shown distinct inhibition on the proliferation of various cancer cell lines, suggesting potential for development into antitumor drugs (Tang & Fu, 2018).

Theoretical Studies

  • Density Functional Theory (DFT) Studies : DFT calculations have been used to investigate the molecular structure and reactivity, providing a theoretical understanding of these compounds' chemical behavior (Shahana & Yardily, 2020).

Future Directions

Future research could involve further studying the biological activity of this compound, optimizing its synthesis, and investigating its mechanism of action .

properties

IUPAC Name

[4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3OS2/c17-11-3-1-4-12-14(11)18-16(23-12)20-8-6-19(7-9-20)15(21)13-5-2-10-22-13/h1-5,10H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDVISZCVKXRUNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(C=CC=C3S2)F)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.